molecular formula C21H28ClN5O3 B6360992 t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate CAS No. 1433854-85-3

t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate

Cat. No. B6360992
CAS RN: 1433854-85-3
M. Wt: 433.9 g/mol
InChI Key: KKFMFYGEYZKANS-AWEZNQCLSA-N
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Description

T-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H28ClN5O3 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate is 433.1880675 g/mol and the complexity rating of the compound is 575. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about t-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl-3-methyl]piperazine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of pyridine derivatives, highlighting their antimicrobial activities. One study focused on the synthesis of new pyridine derivatives, revealing variable and modest activity against investigated strains of bacteria and fungi. The structural establishment of these compounds was based on elemental analysis and spectral studies, including IR, 1H NMR, and Mass spectra (Patel, Agravat, & Shaikh, 2011).

Potential Antipsychotic Agents

Another investigation synthesized heterocyclic analogues of 1192U90, evaluating them as potential antipsychotic agents. These analogues were assessed for their binding to dopamine D2, serotonin 5-HT2, and 5-HT1a receptors, along with their ability to antagonize the apomorphine-induced climbing response in mice. This research identified derivatives with potent in vivo activities and favorable profiles predictive of antipsychotic activity without significant extrapyramidal side effects (Norman et al., 1996).

Inhibition of Platelet Aggregation

A study utilizing polymer-assisted solution-phase parallel library synthesis identified a piperazinyl glutamate pyridine as a potent P2Y(12) antagonist. Through structural modifications, researchers optimized pharmacokinetic and physiochemical properties, leading to compounds with excellent inhibition of platelet aggregation. This research presents compound 47s as a candidate for further preclinical evaluations, showcasing its application in cardiovascular research (Parlow et al., 2010).

properties

IUPAC Name

tert-butyl (3S)-4-[6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl]-3-methylpiperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28ClN5O3/c1-14-13-26(20(28)30-21(2,3)4)8-9-27(14)16-6-7-18(23-12-16)25-17-10-15(22)11-24-19(17)29-5/h6-7,10-12,14H,8-9,13H2,1-5H3,(H,23,25)/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKFMFYGEYZKANS-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1C2=CN=C(C=C2)NC3=C(N=CC(=C3)Cl)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3S)-4-{6-[(5-chloro-2-methoxypyridin-3-yl)amino]pyridin-3-yl}-3-methylpiperazine-1-carboxylate

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